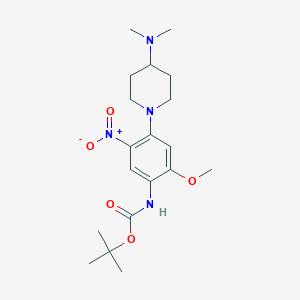
1-(1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide is a synthetic organic compound. The structure of this compound features a combination of various functional groups, including piperidine, pyrazole, and pyrrole, making it a unique and complex molecule. It is utilized in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide typically involves multi-step reactions, starting from readily available precursors. The steps may include:
Formation of Pyrazole Core: : Starting from an appropriate diketone or α,β-unsaturated ketone, condensation reactions with hydrazines to form the pyrazole ring.
Substitution of Ethyl Phenyl Group: : Introducing the 4-ethylphenyl group through electrophilic aromatic substitution.
Pyrrole Introduction: : Incorporating the pyrrole group via palladium-catalyzed cross-coupling reactions.
Piperidine Carboxamide Formation: : Converting the pyrazole derivative into the final piperidine-4-carboxamide through amidation reactions.
Industrial Production Methods
Industrial synthesis might involve continuous flow chemistry for improved yield and efficiency. Automated synthesizers and robotic systems can handle these complex multi-step reactions under controlled conditions, ensuring high purity and consistent quality of the final compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: : Undergoes oxidation reactions typically with strong oxidizing agents to form ketones or carboxylic acids.
Reduction: : Reduction reactions using hydrogenation or metal hydrides to reduce carbonyl groups.
Substitution: : Electrophilic or nucleophilic substitution to modify aromatic rings or introduce new functional groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: : Sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
Substitution: : Halogenating agents like N-bromosuccinimide (NBS) or Grignard reagents for alkylation.
Major Products
Products from these reactions depend on the reagents used. For example, oxidation may yield carboxylic acids, while reduction might result in alcohols.
Applications De Recherche Scientifique
1-(1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide finds applications in various fields:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: : Investigated for potential biological activities, such as anti-inflammatory or anti-cancer properties.
Medicine: : Potential use as a pharmacophore in drug design.
Industry: : Utilized in materials science for creating specialized polymers and coatings.
Mécanisme D'action
The compound's mechanism of action varies with its application. In biological systems:
Molecular Targets: : Could target enzymes or receptors, modulating their activity.
Pathways Involved: : Interacts with cellular pathways, potentially affecting signal transduction or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-ethylphenyl)-3-(1H-pyrrol-1-yl)propane
1-(4-ethylphenyl)-2-(1H-pyrrol-1-yl)acetate
Uniqueness
The combination of functional groups in 1-(1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide makes it unique
That’s the deep dive on this intriguing compound. Anything else you’d like to explore?
Propriétés
IUPAC Name |
1-[1-(4-ethylphenyl)-5-pyrrol-1-ylpyrazole-4-carbonyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-2-16-5-7-18(8-6-16)27-21(25-11-3-4-12-25)19(15-24-27)22(29)26-13-9-17(10-14-26)20(23)28/h3-8,11-12,15,17H,2,9-10,13-14H2,1H3,(H2,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDCMLILSHXNEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)N3CCC(CC3)C(=O)N)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2496779.png)
![N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2496780.png)
![3,4,9-trimethyl-7-[(naphthalen-1-yl)methyl]-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2496782.png)


![N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2496786.png)
![3-hexyl-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)


![1-[(2,5-dimethylphenyl)methyl]-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2496793.png)
![Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate](/img/structure/B2496795.png)
![8-(3-(dimethylamino)propyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2496798.png)
